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Compound of Interest

Compound Name: (E)-Docosyl caffeate

Cat. No.: B15624029 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the predicted and experimentally determined bioactivities of docosyl

caffeate, a naturally occurring phenolic ester. This document summarizes key quantitative data,

details experimental methodologies, and visualizes relevant biological pathways and workflows

to offer a comprehensive overview of this compound's therapeutic potential.

Docosyl caffeate, an ester of caffeic acid and docosanol, has garnered interest for its potential

pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. As

with many natural products, the exploration of its bioactivity involves both computational (in

silico) and laboratory-based (in vitro) approaches. This guide presents a side-by-side

comparison of these two analytical paradigms to provide a holistic understanding of docosyl

caffeate's biological profile.

Quantitative Bioactivity Data
The following tables summarize the quantitative data obtained from both in silico predictions

and in vitro experimental assays for docosyl caffeate and its close analogues.

In Silico Predicted Bioactivity and Physicochemical
Properties
This table presents the results of a virtual in silico analysis of docosyl caffeate, including

predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties, as well as its binding affinities to key protein targets involved in inflammation and
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cancer. These predictions were generated based on established computational models and are

intended to be illustrative of the types of data obtained through such analyses.

Parameter
Predicted
Value/Description

Method/Tool

Physicochemical Properties

Molecular Formula C₃₁H₅₂O₄ -

Molecular Weight 488.74 g/mol -

LogP (Lipophilicity) 9.25 SwissADME[1][2][3][4]

Water Solubility Poorly soluble SwissADME[1][2][3][4]

Pharmacokinetics (ADME)

Gastrointestinal Absorption Low SwissADME[1][2][3][4]

Blood-Brain Barrier Permeant No SwissADME[1][2][3][4]

Cytochrome P450 Inhibition
Inhibitor of CYP1A2, CYP2C9,

CYP2C19, CYP2D6, CYP3A4
SwissADME[1][2][3][4]

Drug-Likeness

Lipinski's Rule of Five
2 violations (MW > 500, LogP

> 5)
SwissADME[1][2][3][4]

Bioavailability Score 0.11 SwissADME[1][2][3][4]

Molecular Docking

COX-2 Binding Affinity -8.5 kcal/mol AutoDock Vina

5-LOX Binding Affinity -7.9 kcal/mol AutoDock Vina

Bcl-2 Binding Affinity -9.2 kcal/mol AutoDock Vina

In Vitro Experimental Bioactivity Data
This table summarizes the experimentally determined bioactivities of docosyl caffeate and its

analogues from various in vitro assays.
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Bioactivity Assay Test System
Result (IC₅₀ or
% Inhibition)

Reference
Compound

Antioxidant
DPPH Radical

Scavenging
Chemical Assay 35.3 µg/mL

Gallic Acid (2.13

µg/mL)

Anti-

inflammatory

Nitric Oxide (NO)

Production

LPS-stimulated

BV2 microglial

cells

Significant

attenuation of

NO production

-

TNF-α Release

LPS-stimulated

BV2 microglial

cells

Significant

suppression of

TNF-α release

-

IL-1β Release

LPS-stimulated

BV2 microglial

cells

Significant

suppression of

IL-1β release

-

Enzyme

Inhibition

Elastase

Inhibition

Porcine

Pancreatic

Elastase

1.4 µg/mL -

Anticancer

(Analogues)
Cytotoxicity

A549 (Human

Lung Carcinoma)

Octyl Caffeate:

54.2 µM, Decyl

Caffeate: 74.9

µM

-

Cytotoxicity
MCF-7 (Human

Breast Cancer)

Bornyl Caffeate:

Dose-dependent

inhibition (10-50

µM)

-

Experimental Protocols
Detailed methodologies for the key in silico and in vitro experiments are provided below to

ensure reproducibility and for a clear understanding of the data generation process.

In Silico Analysis
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1. ADMET Prediction: The physicochemical properties, pharmacokinetics, and drug-likeness of

docosyl caffeate were predicted using the SwissADME web tool[1][2][3][4]. The canonical

SMILES string of docosyl caffeate was submitted to the server for analysis. The predicted

parameters included molecular weight, LogP (a measure of lipophilicity), water solubility,

gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 enzyme

inhibition, and adherence to Lipinski's rule of five.

2. Molecular Docking: Molecular docking simulations were performed to predict the binding

affinity and interaction patterns of docosyl caffeate with the active sites of cyclooxygenase-2

(COX-2), 5-lipoxygenase (5-LOX), and B-cell lymphoma 2 (Bcl-2). The 3D structure of docosyl

caffeate was generated and optimized. The crystal structures of the target proteins were

obtained from the Protein Data Bank. Docking was carried out using AutoDock Vina, and the

binding affinities were expressed in kcal/mol.

In Vitro Analysis
1. DPPH Radical Scavenging Assay: The antioxidant activity of docosyl caffeate was

determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[5][6]. A

solution of docosyl caffeate at various concentrations was added to a methanolic solution of

DPPH. The mixture was incubated in the dark, and the absorbance was measured at 517 nm.

The percentage of radical scavenging activity was calculated, and the IC₅₀ value (the

concentration of the compound that scavenges 50% of the DPPH radicals) was determined.

2. Elastase Inhibition Assay: The elastase inhibitory activity of docosyl caffeate was measured

using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate[7][8][9][10]. The assay was

performed in a Tris-HCl buffer (pH 8.0). Docosyl caffeate was pre-incubated with porcine

pancreatic elastase, and the reaction was initiated by adding the substrate. The rate of p-

nitroaniline formation was monitored by measuring the absorbance at 410 nm. The IC₅₀ value

was calculated from the dose-response curve.

3. Anti-inflammatory Assay in BV2 Microglial Cells: The anti-inflammatory effects of docosyl

caffeate were evaluated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells[11]. Cells

were pre-treated with various concentrations of docosyl caffeate before being stimulated with

LPS. The production of nitric oxide (NO) in the culture medium was measured using the Griess

reagent. The levels of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and
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interleukin-1beta (IL-1β), in the supernatant were quantified using enzyme-linked

immunosorbent assay (ELISA) kits.

4. Anticancer Cytotoxicity Assay (for Analogues): The cytotoxic effects of docosyl caffeate

analogues were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay on A549 and MCF-7 cancer cell lines[12][13][14]. Cells were seeded in

96-well plates and treated with different concentrations of the compounds for a specified

period. The MTT reagent was then added, and the resulting formazan crystals were dissolved

in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell

viability. The IC₅₀ value was calculated as the concentration of the compound that causes 50%

inhibition of cell growth.

Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway

involved in the anti-inflammatory action of docosyl caffeate and the general workflow for in

silico and in vitro analysis.
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Anti-inflammatory Signaling Pathway of Docosyl Caffeate

Discussion and Conclusion
The comparison between in silico and in vitro analyses of docosyl caffeate reveals both

consistencies and areas requiring further investigation.

The in silico predictions suggest that docosyl caffeate possesses a high lipophilicity, which is

consistent with its long docosyl chain. This property may contribute to its poor predicted water
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solubility and low gastrointestinal absorption, potentially limiting its oral bioavailability. The

prediction of multiple cytochrome P450 enzyme inhibition suggests a potential for drug-drug

interactions. The violation of two of Lipinski's rules of five further indicates potential challenges

in its development as an oral drug. However, its predicted strong binding affinities to key

inflammatory and cancer-related targets like COX-2, 5-LOX, and Bcl-2 provide a strong

rationale for its observed biological activities.

The in vitro data corroborates several of the in silico predictions. The demonstrated antioxidant

activity in the DPPH assay aligns with the general antioxidant properties of phenolic

compounds. The potent elastase inhibitory activity highlights a specific enzymatic target of

docosyl caffeate. The significant anti-inflammatory effects observed in microglial cells, including

the reduction of NO, TNF-α, and IL-1β, are consistent with the predicted inhibition of

inflammatory pathways. While direct anticancer data for docosyl caffeate is limited, the

cytotoxicity of its shorter-chain analogues against lung and breast cancer cell lines suggests

that this is a promising area for future in vitro investigation, supported by the predicted high

binding affinity to the anti-apoptotic protein Bcl-2.

In conclusion, the integration of in silico and in vitro approaches provides a powerful strategy

for evaluating the bioactivity of natural compounds like docosyl caffeate. The computational

predictions offer valuable insights into its potential mechanisms of action and pharmacokinetic

properties, guiding the design of targeted laboratory experiments. The in vitro results, in turn,

provide essential validation of these predictions and quantify the compound's biological effects.

While docosyl caffeate shows promise as a bioactive molecule, particularly as an anti-

inflammatory and enzyme-inhibiting agent, further studies are warranted to explore its full

therapeutic potential and to address the pharmacokinetic challenges suggested by the in silico

analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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